苦味素I
描述
Picrasidine I is a chemical compound that was first synthesized in the early 1930s. It is a member of the picrasidine family, a group of molecules derived from the aromatic compound picric acid. Picrasidine I has a wide range of applications in scientific research, including as a biochemical marker, as a biochemical reagent, and as a biochemical probe. It is also used in laboratory experiments to study the biochemical and physiological effects of various compounds. In
科学研究应用
抗破骨细胞生成作用: 苦味素I通过抑制炎症诱导的MAPKs、NF-κB和ROS生成来表现出抗破骨细胞生成特性。它还抑制破骨细胞前体中c-Fos和NFATc1的基因表达,表明其在骨相关疾病和病症中的潜力 (Kong等,2017).
治疗线粒体疾病的潜力: 在一项专注于Leigh综合征和其他线粒体疾病的研究中,苦味素M(与this compound相关)和 aceroin被提议作为药物开发的潜在先导化合物 (Chen等,2014).
抗胰岛素抵抗药物开发: this compound被认为是蛋白质酪氨酸磷酸酶1B(PTP1B)的新型抑制剂,使其成为开发抗胰岛素抵抗药物的潜在先导化合物 (Sasaki等,2015).
p38α的抑制: 另一衍生物苦味素S被认为是一种p38α抑制剂,在药物开发中具有潜力,为进一步优化提供了一个新的先导支架 (Shen等,2022).
抗菌应用: 苦味素S对各种人类病原体表现出很强的抗菌活性,显示出作为抗生素发现中的先导化合物的希望 (Hu等,2021).
脑保护: 苦味素O被建议作为脑保护药物进一步开发,因为它抑制神经元过度兴奋并增加谷氨酸 (Sasaki等,2016).
癌细胞中的细胞毒性作用: 已显示this compound通过ERK和Akt信号通路调节血红素加氧酶-1(HO-1)在鼻咽癌细胞中诱导细胞毒性作用 (Ho等,2022).
作用机制
Target of Action
Picrasidine I, a dimeric alkaloid isolated from Picrasma quassioides, primarily targets the Mitogen-Activated Protein Kinases (MAPKs) , Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) , and Reactive Oxygen Species (ROS) . These targets play crucial roles in cellular processes such as inflammation, cell cycle regulation, and apoptosis .
安全和危害
未来方向
生化分析
Biochemical Properties
Picrasidine I plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to downregulate ERK and Akt pathways, triggering cell apoptosis . It also inhibits the activation of MAPKs, NF-κB, and ROS generation, and suppresses the expression of c-Fos and NFATc1 .
Cellular Effects
Picrasidine I has profound effects on various types of cells and cellular processes. It induces cytotoxic effects in nasopharyngeal carcinoma (NPC) cells and causes cell cycle arrest in the sub-G1, S, and G2/M phases . It also strongly inhibits RANKL induced osteoclast formation from its precursors .
Molecular Mechanism
Picrasidine I exerts its effects at the molecular level through several mechanisms. It triggers cell apoptosis by downregulating ERK and Akt pathways . It also inhibits the activation of MAPKs, NF-κB, and ROS generation, and suppresses the expression of c-Fos and NFATc1 .
Metabolic Pathways
Picrasidine I is involved in several metabolic pathways. It inhibits the activation of MAPKs, NF-κB, and ROS generation, and suppresses the expression of c-Fos and NFATc1
属性
IUPAC Name |
1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h3-7,16-17H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHWQLSNGRWJRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Picrasidine I exert its anticancer effects?
A: Picrasidine I demonstrates anticancer activity through multiple mechanisms. [, ] Research indicates it induces apoptosis (programmed cell death) in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. [, ] This involves the activation of caspases (enzymes responsible for dismantling the cell during apoptosis), upregulation of pro-apoptotic proteins like Bak and Bim, and downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. [] Furthermore, Picrasidine I disrupts the mitochondrial membrane potential, a key event leading to apoptosis. [] Additionally, it inhibits the phosphorylation of JNK, a protein kinase involved in cell survival and proliferation, further contributing to its pro-apoptotic effect. []
Q2: What signaling pathways are involved in Picrasidine I's activity?
A: Picrasidine I impacts several key signaling pathways. It downregulates the ERK1/2 and Akt signaling pathways, which are frequently overactive in cancer cells and contribute to uncontrolled growth and survival. [] Furthermore, Picrasidine I treatment leads to an increase in heme oxygenase-1 (HO-1) expression. [] HO-1 is an enzyme with complex roles in cancer, and its upregulation by Picrasidine I is suggested to play a critical role in its apoptosis-inducing effect. []
Q3: Is there evidence suggesting Picrasidine I's potential in specific cancer types?
A: While research is ongoing, studies highlight Picrasidine I's promising activity against Nasopharyngeal carcinoma (NPC) [] and Oral squamous cell carcinoma (OSCC). [] In NPC cells, Picrasidine I induced cytotoxicity and cell cycle arrest. [] Notably, analysis of cancer databases like The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) revealed lower levels of HMOX1 mRNA (which encodes HO-1) in patients with Head and Neck Squamous Cell Carcinoma (HNSCC), including NPC, compared to cancer-free individuals, further supporting the potential relevance of HO-1 modulation by Picrasidine I in these cancers. [] In OSCC cells, Picrasidine I similarly reduced cell viability and induced G2/M cell cycle arrest. [] This arrest is associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。